Benzyl-(2,2,2-trifluoro-ethyl)-amine
Overview
Description
Benzyl-(2,2,2-trifluoro-ethyl)-amine is a compound of interest due to its trifluoromethyl group, which is a significant moiety in medicinal chemistry for its ability to mimic the lipophilic nature of a methyl group while resisting metabolic degradation . The compound is related to various research efforts aimed at synthesizing fluorinated amines, which are valuable in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of α-trifluoromethyl benzylic amines, which are structurally related to Benzyl-(2,2,2-trifluoro-ethyl)-amine, has been achieved through the vicinal fluoroarylation of gem-difluoro-2-azadienes. This process involves the use of XPhos as a phase transfer catalyst and the formation of an α-trifluorom
Scientific Research Applications
Synthesis Methods
Aminofluoroalkylation of Arenes : Gong and Kato (2002) demonstrated a method for synthesizing [(1-aryl-2,2,2-trifluoro)ethyl]amines through aminofluoroalkylation of heteroarenes or substituted benzenes using N-trimethylsilyl hemiaminals and gaseous trifluoroacetaldehyde in the presence of a Lewis acid, yielding these compounds in moderate to high yields (Gong & Kato, 2002).
Iron-Catalyzed Oxyfunctionalization : Mbofana et al. (2016) developed an iron-catalyzed method for the selective oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates. This process selectively targets benzylic C-H bonds remote from the amine functional group (Mbofana, Chong, Lawniczak & Sanford, 2016).
BF3-Promoted Aromatic Substitution : Gong, Kato, and Kimoto (2002) used BF3·OEt2 for aromatic substitution of N-alkyl trifluoromethyl imines to synthesize 1-aryl-2,2,2-trifluoroethylamines, showcasing moderate-to-high yields and successful regioselective removal of N-benzyl groups (Gong, Kato & Kimoto, 2002).
Palladium-Catalyzed Aminohomologation : Peng et al. (2018) reported a palladium-catalyzed carbonylative aminohomologation reaction for direct aminomethylation of aryl halides, a method useful for the synthesis of a variety of amines including benzylic amines (Peng, Wu, Xu, Qi, Ying & Wu, 2018).
Chemical Reactions and Applications
Cobalt(II)-Catalyzed Intermolecular Benzylic C-H Amination : Lu, Subbarayan, Tao, and Zhang (2010) demonstrated the use of 2,2,2-Trichloroethoxycarbonyl azide (TrocN3) as an effective nitrene source for cobalt(II)-catalyzed intermolecular amination of benzylic C-H bonds, forming Troc-protected amines (Lu, Subbarayan, Tao & Zhang, 2010).
Synthesis of Ureido Sugars : Piekarska-Bartoszewicz and Tcmeriusz (1993) used amino acid esters for amination reactions with methyl 2-deoxy-2-(4-nitrophenoxycarbonylamino)-β-D-glucopyranoside, leading to the synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Catalytic Reductive Aminations : Murugesan et al. (2020) reviewed catalytic reductive aminations using molecular hydrogen, emphasizing its application in the synthesis of amines including benzylamines, which are crucial in pharmaceutical and agrochemical industries (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller & Jagadeesh, 2020).
Benzylamines Synthesis via Iron Catalysis : Yan, Feringa, and Barta (2016) explored the synthesis of benzylamines through the direct coupling of benzyl alcohols with simpler amines using an iron catalyst, a significant development for pharmaceutical applications (Yan, Feringa & Barta, 2016).
properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAIDYCLWTAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407026 | |
Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(2,2,2-trifluoro-ethyl)-amine | |
CAS RN |
85963-50-4 | |
Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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